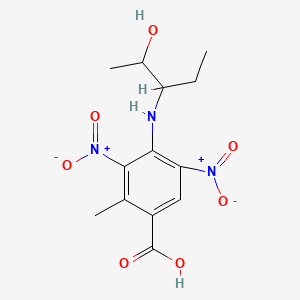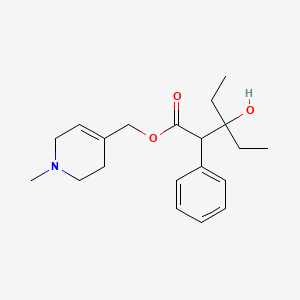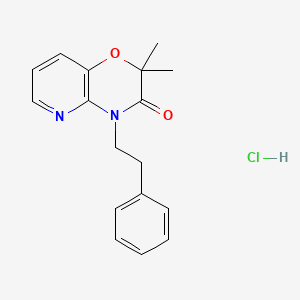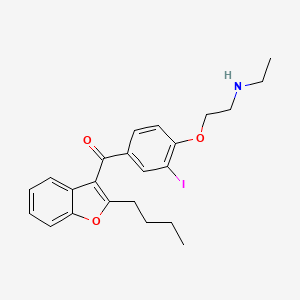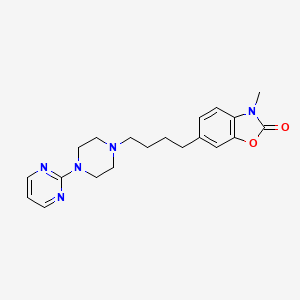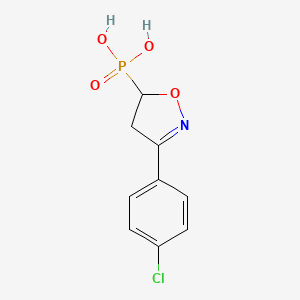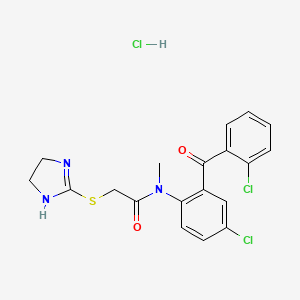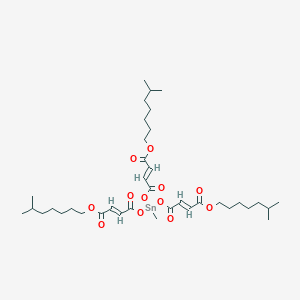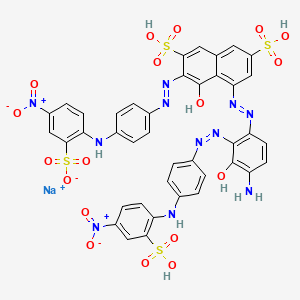
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its multiple azo groups and sulfonic acid functionalities, making it a highly conjugated and water-soluble molecule. This compound is often used in various industrial applications, particularly in the dye and pigment industry due to its vibrant color properties.
Preparation Methods
The synthesis of 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt involves multiple steps. The process typically starts with the diazotization of aromatic amines, followed by azo coupling reactions. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite.
Substitution: The sulfonic acid groups can participate in substitution reactions, often forming sulfonate esters or amides.
Common reagents used in these reactions include reducing agents like sodium dithionite, oxidizing agents like potassium permanganate, and various acids and bases to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt has several scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems due to its water solubility and ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance water solubility and facilitate interactions with other molecules. The molecular targets and pathways involved depend on the specific application, but generally, the compound’s high degree of conjugation and functional group diversity allow it to interact with a wide range of biological and chemical systems.
Comparison with Similar Compounds
Compared to other azo compounds, 5-((Aminohydroxy((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)phenyl)azo)-4-hydroxy-3-((4-((4-nitro-2-sulphophenyl)amino)phenyl)azo)naphthalene-2,7-disulphonic acid, sodium salt is unique due to its multiple azo groups and sulfonic acid functionalities. Similar compounds include:
Methyl orange: A simpler azo dye used as a pH indicator.
Congo red: Another azo dye used in histology and as an indicator.
Direct Blue 1: A complex azo dye used in the textile industry.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the unique properties and versatility of this compound.
Properties
CAS No. |
93839-64-6 |
|---|---|
Molecular Formula |
C40H28N11NaO18S4 |
Molecular Weight |
1102.0 g/mol |
IUPAC Name |
sodium;2-[4-[[8-[[4-amino-3-hydroxy-2-[[4-(4-nitro-2-sulfoanilino)phenyl]diazenyl]phenyl]diazenyl]-1-hydroxy-3,6-disulfonaphthalen-2-yl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C40H29N11O18S4.Na/c41-28-11-14-31(37(39(28)52)48-44-23-5-1-21(2-6-23)42-29-12-9-25(50(54)55)17-33(29)71(61,62)63)46-47-32-19-27(70(58,59)60)15-20-16-35(73(67,68)69)38(40(53)36(20)32)49-45-24-7-3-22(4-8-24)43-30-13-10-26(51(56)57)18-34(30)72(64,65)66;/h1-19,42-43,52-53H,41H2,(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69);/q;+1/p-1 |
InChI Key |
KKRAFLIPWDQKLE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)N=NC3=C(C=CC(=C3O)N)N=NC4=C5C(=CC(=C4)S(=O)(=O)O)C=C(C(=C5O)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


